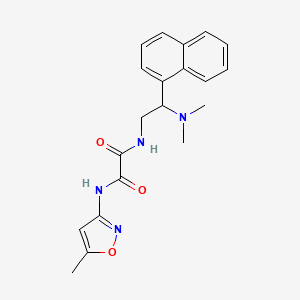

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

CAS No.: 941933-42-2

Cat. No.: VC7750528

Molecular Formula: C20H22N4O3

Molecular Weight: 366.421

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941933-42-2 |

|---|---|

| Molecular Formula | C20H22N4O3 |

| Molecular Weight | 366.421 |

| IUPAC Name | N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

| Standard InChI | InChI=1S/C20H22N4O3/c1-13-11-18(23-27-13)22-20(26)19(25)21-12-17(24(2)3)16-10-6-8-14-7-4-5-9-15(14)16/h4-11,17H,12H2,1-3H3,(H,21,25)(H,22,23,26) |

| Standard InChI Key | ITPLPNMZNOJNAE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C |

Introduction

Synthesis Pathways

The synthesis of this compound likely involves:

-

Preparation of the naphthalene-based intermediate by introducing a dimethylaminoethyl group.

-

Coupling with an isoxazole derivative using oxalamide as a linker.

-

Purification through recrystallization or chromatography to ensure structural integrity.

Such multi-step synthesis methods are typical for complex organic molecules used in drug discovery.

Analytical Characterization

To confirm the structure, the following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR): For identifying hydrogen and carbon environments.

-

Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To detect functional groups like amides and aromatic rings.

Potential Applications

This compound's structure suggests it may have biological activity, particularly in medicinal chemistry:

-

Pharmacological Uses:

-

The naphthalene and isoxazole components are often associated with anti-inflammatory, anticancer, or antimicrobial properties.

-

The dimethylamino group could enhance blood-brain barrier penetration, making it a candidate for neurological drug development.

-

-

Docking Studies:

-

Computational docking could predict its binding affinity to specific enzymes or receptors, such as kinases or G-protein-coupled receptors.

-

-

Drug-like Properties:

-

Using tools like SwissADME, the compound’s lipophilicity (LogP), solubility, and bioavailability can be assessed to determine its suitability as a drug candidate.

-

Research Findings and Comparisons

While specific studies on this exact compound are not readily available from the provided sources, structurally similar molecules have been evaluated for various activities:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume